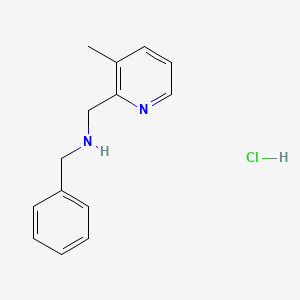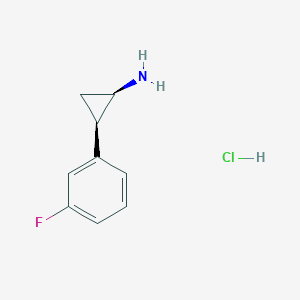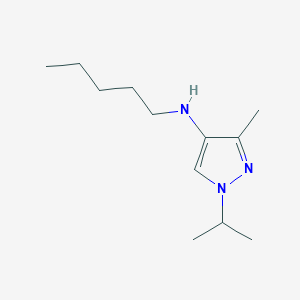![molecular formula C11H13F2N3O B11732847 {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11732847.png)
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine is a complex organic compound that features a pyrazole ring and a furan ring connected through a difluoroethyl and a methylamine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethyl halide.
Attachment of the Furan Ring: The furan ring can be attached through a Friedel-Crafts alkylation reaction.
Formation of the Methylamine Linkage: The final step involves the formation of the methylamine linkage through reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrazoles and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical research.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine involves its interaction with specific molecular targets. The difluoroethyl group and the pyrazole ring can interact with enzymes and receptors, leading to changes in their activity. The furan ring can also participate in these interactions, contributing to the overall effect of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine: Similar structure but with a thiophene ring instead of a furan ring.
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(pyridin-2-yl)methyl]amine: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine lies in its combination of a pyrazole ring and a furan ring, which allows for a wide range of chemical reactions and interactions
Eigenschaften
Molekularformel |
C11H13F2N3O |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-(furan-2-ylmethyl)methanamine |
InChI |
InChI=1S/C11H13F2N3O/c12-11(13)8-16-4-3-9(15-16)6-14-7-10-2-1-5-17-10/h1-5,11,14H,6-8H2 |
InChI-Schlüssel |
BIOVTVTYFFDRAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CNCC2=NN(C=C2)CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


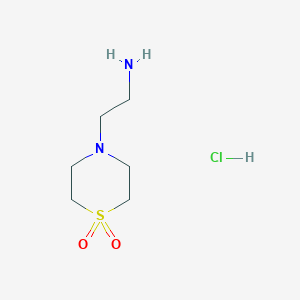
![2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11732770.png)
![2-{4-[4-(2-methyl-1H-imidazol-1-yl)butyl]phenyl}acetic acid](/img/structure/B11732772.png)
![(1S,2S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propane-1,2-diol](/img/structure/B11732791.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(butyl)amine](/img/structure/B11732794.png)
![benzyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732797.png)
![1,4-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11732800.png)

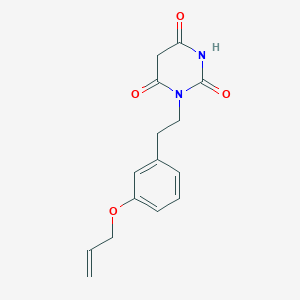
![(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid](/img/structure/B11732810.png)
